molecular formula C3H4N2Na B8628487 Sodium imidazolide

Sodium imidazolide

Cat. No. B8628487
M. Wt: 91.07 g/mol
InChI Key: YNCPXBIZAPNQIJ-UHFFFAOYSA-N
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Patent
US04152441

Procedure details

To 58 g. of imidazole-sodium in 200 ml. of anhydrous tetrahydrofuran 100 g. of benzyl chloromethyl ether were added drop-wise with stirring at a temperature of 0° to 5° C. Cooling was discontinued after one hour. The mixture was left standing overnight and thereafter concentrated. The residue was treated with 2 N hydrochloric acid solution and with diethyl ether. The acidic aqueous layer was made alkaline with potassium carbonate and extracted with chloroform. The chloroform layer was treated with activated carbon, dried and concentrated. The residue was subjected to distillation. Boiling point 147° C./3 mm.Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[Na].Cl[CH2:8][O:9][CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>O1CCCC1>[CH2:10]([O:9][CH2:8][N:1]1[CH:5]=[CH:4][N:3]=[CH:2]1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:0.1,^1:5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=NC=C1.[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCOCC1=CC=CC=C1
Step Three
Name
Quantity
100 g
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring at a temperature of 0° to 5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cooling
WAIT
Type
WAIT
Details
The mixture was left
WAIT
Type
WAIT
Details
standing overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was treated with 2 N hydrochloric acid solution and with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
ADDITION
Type
ADDITION
Details
The chloroform layer was treated with activated carbon
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The residue was subjected to distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C1=CC=CC=C1)OCN1C=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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